Diphenylzinc
Overview
Description
Diphenylzinc is an organozinc compound. It is commonly used as the synthetic equivalent of a Ph − synthon . Solvent-free diphenylzinc exists as dimeric PhZn (μ-Ph)2ZnPh molecules in the solid state .
Synthesis Analysis
Diphenylzinc is commercially available and can be prepared by the reaction of phenyllithium with zinc bromide . The reaction is as follows: 2 PhLi + ZnBr 2 → Ph 2 Zn + 2 LiBr . It can also be prepared by the reaction of phenylmagnesium bromide with zinc chloride or diphenylmercury with zinc metal .Molecular Structure Analysis
The molecular formula of Diphenylzinc is C12H10Zn . The average mass is 219.617 Da and the monoisotopic mass is 218.007401 Da .Chemical Reactions Analysis
Diphenylzinc is known to be an efficient catalyst, capable of catalyzing both asymmetric and symmetric reactions . It has been used in large-scale reactions, which is safer than other methods .Physical And Chemical Properties Analysis
Diphenylzinc is a white to light yellow crystalline powder . It has a melting point of 102-106 °C and a boiling point of 280-285 °C . It is soluble in most organic solvents .Scientific Research Applications
Asymmetric Functional Organozinc Additions to Aldehydes
- Application Summary : Diphenylzinc is used in the catalytic asymmetric addition of a carbon nucleophile to a carbonyl compound. This process produces a C−C bond and a chiral center simultaneously .
- Methods of Application : The laboratory has developed a series of 1,1′-bi-2-naphthol (BINOL)-based chiral catalysts for the asymmetric organozinc addition to aldehydes. It is found that the 3,3′-dianisyl-substituted BINOLs are not only highly enantioselective for the alkylzinc addition to aldehydes, but also highly enantioselective for the diphenylzinc addition to aldehydes .
- Results or Outcomes : The application of the H8BINOL amine catalysts is expanded in situ − by using generated diarylzinc reagents from the reaction of aryl iodides with ZnEt2, which still gives high enantioselectivity and good catalytic activity .
Synthesis of Ligands
- Application Summary : Diphenylzinc is used in the synthesis of ligands .
- Methods of Application : A one-step synthesis has been achieved to incorporate Lewis basic amine groups into the 3,3′-positions of the partially hydrogenated H8BINOL .
- Results or Outcomes : These H8BINOL amine compounds have become more generally enantioselective and efficient catalysts for the diphenylzinc addition to aldehydes to produce various types of chiral benzylic alcohols .
Radical Reactions with TEMPO
- Application Summary : Diphenylzinc is used in radical reactions with TEMPO .
- Methods of Application : The study compares model mechanochemical, slow-chemistry and solution radical reactions between TEMPO and homoleptic organozinc compounds (i.e., di-tert-butylzinc and diphenylzinc) .
- Results or Outcomes : In the case of the t Bu 2 Zn/TEMPO reaction system only a dimeric diamagnetic complex [ t BuZn(μ-TEMPO*)] 2 is obtained in yields slightly varying with the method chosen .
Synthetic Equivalent of a Ph− Synthon
- Application Summary : Diphenylzinc is commonly used as the synthetic equivalent of a Ph− synthon .
- Methods of Application : Solvent-free diphenylzinc exists as dimeric PhZn (μ-Ph)2ZnPh molecules in the solid state . It may be prepared by reaction of phenyllithium with zinc bromide .
- Results or Outcomes : The reaction of phenyllithium with zinc bromide produces Diphenylzinc .
Reaction with Aryldiazonium Salts
- Application Summary : Diphenylzinc is used in the reaction with aryldiazonium salts .
- Methods of Application : The reaction of diarylzinc reagents with aryldiazonium salts leads to the direct formation of cis-azo compounds .
- Results or Outcomes : The reaction produces cis-azo compounds .
Complexation with Simple Ethers
- Application Summary : Diphenylzinc is used in the complexation with simple ethers .
- Methods of Application : The study has been conducted on the complexation of diphenylzinc with simple ethers .
- Results or Outcomes : The study resulted in the crystal structures of the complexes Ph2Zn·glyme and Ph2Zn·diglyme .
Reaction with Phenylmagnesium Bromide
- Application Summary : Diphenylzinc can be prepared by the reaction of phenylmagnesium bromide with zinc chloride .
- Methods of Application : The reaction involves phenylmagnesium bromide and zinc chloride .
- Results or Outcomes : The reaction produces Diphenylzinc .
Reaction with Diphenylmercury
- Application Summary : Diphenylzinc can also be prepared by the reaction of diphenylmercury with zinc metal .
- Methods of Application : The reaction involves diphenylmercury and zinc metal .
- Results or Outcomes : The reaction produces Diphenylzinc .
Radical Transformations
- Application Summary : Diphenylzinc is used in radical transformations .
- Methods of Application : A comparative study of model mechanochemical, slow-chemistry and solution radical reactions between TEMPO and homoleptic organozinc compounds (i.e., di-tert-butylzinc and diphenylzinc) has been conducted .
- Results or Outcomes : When TEMPO is mixed with diphenylzinc in a 2:1 molar ratio a novel paramagnetic Lewis acid–base adduct is isolated in high yields regardless of the applied methodology .
Safety And Hazards
Diphenylzinc is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as Pyrophoric solids, Skin Corrosion/Irritation, and Serious Eye Damage/Eye Irritation . It catches fire spontaneously if exposed to air and causes severe skin burns and eye damage .
Future Directions
While specific future directions for Diphenylzinc were not found in the search results, it’s worth noting that organozinc compounds, in general, are essential in the synthesis of natural products and their derivatives . Their application to the enhancement of reaction performance has been examined, for example through their use in large-scale reactions, which is safer than other methods .
properties
IUPAC Name |
zinc;benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H5.Zn/c2*1-2-4-6-5-3-1;/h2*1-5H;/q2*-1;+2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUNROVZNGITPIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[C-]C=C1.C1=CC=[C-]C=C1.[Zn+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Zn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diphenylzinc | |
CAS RN |
1078-58-6 | |
Record name | Diphenylzinc | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.803 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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